4-[(Benzyloxy)methyl]-3,3-difluoropiperidine
Description
Properties
IUPAC Name |
3,3-difluoro-4-(phenylmethoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)10-16-7-6-12(13)9-17-8-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJSUJYURQPBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1COCC2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-3,3-difluoropiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under basic conditions.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions using benzyl alcohol derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The piperidine ring can be reduced to form the corresponding piperidine derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
4-[(Benzyloxy)methyl]-3,3-difluoropiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]-3,3-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group and the difluoromethyl group contribute to the compound’s binding affinity and specificity. The piperidine ring provides a scaffold for the compound’s interactions with biological molecules, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Structural Analog: 3-Benzyloxy-4,4-difluoropiperidine (Compound 10)
Key Differences :
- Substituent Positions : The fluorine atoms are at the 4,4-positions, and the benzyloxy group is at the 3-position, unlike the target compound’s 3,3-difluoro and 4-benzyloxymethyl arrangement.
- Synthesis: Synthesized via deprotection of a trifluoroacetyl group using K₂CO₃ in methanol/water, yielding 49% . This suggests that similar deprotection strategies could apply to the target compound.
Dopamine D4 Receptor Antagonist: VM-A-33b (8c)
Key Differences :
- Substituents : Features a 4-fluoro-3-methylbenzyloxy group at the 3-position and a 3-fluoro-4-methoxybenzyl group at the 1-position .
- Biological Activity : Acts as a dopamine D4 receptor antagonist (IC₅₀ = 6.1 nM), highlighting the role of fluorinated benzyloxy groups in CNS-targeted activity.
- Synthetic Yield : Low yield (6.1%) indicates challenges in introducing multiple fluorinated benzyl groups .
3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine
Key Differences :
1-[2-(Benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane Bromide
Key Differences :
- Core Structure : A quaternary ammonium bicyclic system (azoniabicyclo[2.2.2]octane) replaces the piperidine ring, with a benzyloxyethyl side chain .
- Application: Used in ANORO ELLIPTA for COPD treatment, demonstrating the therapeutic relevance of benzyloxy-substituted nitrogen heterocycles.
Key Research Findings
Benzyloxy vs. Benzodioxolyloxy :
- Benzodioxolyloxy groups improve electron density but may introduce steric hindrance, whereas benzyloxymethyl groups balance lipophilicity and synthetic accessibility .
Synthetic Challenges :
- Low yields in analogs like VM-A-33b (6.1%) underscore difficulties in multi-step functionalization, suggesting that the target compound’s synthesis may require optimized protecting-group strategies .
Biological Activity
4-[(Benzyloxy)methyl]-3,3-difluoropiperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound belongs to the piperidine class, characterized by a six-membered nitrogen-containing heterocycle. Its structure includes:
- A benzyloxy group at the fourth position.
- Two fluorine atoms at the third position of the piperidine ring.
These features suggest distinct chemical properties and potential interactions with biological targets, although specific biological activities have not been extensively documented .
Pharmacological Implications
Research indicates that compounds with similar structural motifs often exhibit pharmacological effects. For instance, derivatives of difluorinated piperidines have been explored for their roles in developing anti-tubercular agents . The unique combination of functional groups in this compound may enable it to interact with various receptors and enzymes, suggesting potential therapeutic applications.
Dopamine Receptor Interaction
Recent studies have highlighted the role of benzyloxy piperidines as antagonists for dopamine receptor D4 (D4R). This receptor is implicated in several neurological conditions, including Parkinson's disease. Compounds similar to this compound have shown selective antagonistic activity against D4R, with improved stability profiles compared to previously reported antagonists .
The mechanisms by which this compound exerts its effects are not fully elucidated but can be inferred from related compounds:
- Receptor Binding : Similar piperidine derivatives have been shown to bind selectively to dopamine receptors, potentially modulating neurotransmission and influencing motor control .
- Biochemical Pathways : The compound may affect various biochemical pathways, including those involved in neurotransmitter release and receptor signaling .
In Vitro and In Vivo Studies
- D4R Antagonism : A study reported several new benzyloxypiperidine scaffolds that demonstrated significant antagonistic activity against D4R with over 30-fold selectivity compared to other dopamine receptor subtypes. These compounds also exhibited improved stability in vitro and in vivo .
- Neuroprotective Effects : Another investigation into related compounds indicated potential neuroprotective effects through modulation of dopaminergic signaling pathways, which could be beneficial in treating conditions like Parkinson's disease .
Comparative Analysis with Related Compounds
To further understand the significance of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Key Differences | Potential Applications |
|---|---|---|
| 4-(Benzyloxy)piperidine | Lacks fluorine atoms; differing reactivity | General pharmacological applications |
| 3,3-Difluoropiperidine | Lacks the benzyloxy group; affects reactivity | Antitubercular agents |
| 4-(Methoxy)-3,3-difluoropiperidine | Contains a methoxy group; leads to variations | Diverse therapeutic applications |
The structural uniqueness of this compound lies in its combination of a benzyloxy group with a difluorinated piperidine ring. This arrangement enhances its potential as a valuable candidate for further research in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(Benzyloxy)methyl]-3,3-difluoropiperidine, and how can yield be improved?
- Methodology : Multi-step synthesis involving fluorination and benzyloxy-methylation. Key steps include:
- Fluorination : Use DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® for introducing difluorine groups at the 3-position of the piperidine ring .
- Benzyl Protection : Employ benzyl bromide under basic conditions (e.g., K₂CO₃ or Et₃N) in anhydrous THF or DCM to attach the benzyloxy-methyl group .
- Optimization : Monitor reaction progress via TLC or inline NMR. Use continuous flow reactors to enhance reproducibility and scale-up potential .
Q. Which analytical techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 to -150 ppm for CF₂ groups) and ¹H/¹³C NMR to confirm regiochemistry and stereochemistry .
- HRMS : Electrospray ionization (ESI) for exact mass determination (error < 2 ppm) .
- FTIR : Detect C-F stretches (1000–1100 cm⁻¹) and benzyl ether C-O vibrations (~1250 cm⁻¹) .
- Purity Assessment : Use HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to verify >95% purity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track benzyl group oxidation using LC-MS .
Advanced Research Questions
Q. How can the electronic effects of the 3,3-difluoro group on piperidine ring conformation be computationally modeled?
- Approach :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d,p) basis set to analyze chair vs. boat conformations and fluorine’s electron-withdrawing effects .
- Molecular Dynamics : Simulate solvation in explicit water/DMSO to predict bioavailability .
- Validation : Compare computed dipole moments with experimental dielectric constant measurements .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : If binding assays (e.g., radioligand displacement) conflict with functional cellular
- Orthogonal Assays : Validate via surface plasmon resonance (SPR) for binding kinetics and calcium flux assays for functional activity .
- Probe Solubility : Use dynamic light scattering (DLS) to rule out aggregation artifacts in cell-based studies .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for receptor binding?
- Chiral Resolution :
- Chromatography : Use Chiralpak® IA/IB columns with hexane/IPA for baseline separation of enantiomers .
- Enzymatic Resolution : Lipase-mediated acylations (e.g., Candida antarctica lipase B) to isolate (R)- or (S)-isomers .
Q. What methodologies identify metabolic liabilities of this compound?
- In Vitro Assays :
- Liver Microsomes : Incubate with human/rat microsomes + NADPH; monitor demethylation or defluorination via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® kits) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- SAR Framework :
- Substituent Variation : Synthesize analogs with modified benzyl groups (e.g., electron-withdrawing F/Cl or bulky tert-butyl) .
- Biological Testing : Prioritize assays based on target class (e.g., kinase inhibition vs. ion channel modulation) .
- Data Analysis : Use Free-Wilson or Hansch analysis to quantify substituent contributions to activity .
Methodological Resources
Note : Avoid unreliable sources (e.g., benchchem.com ). Prioritize peer-reviewed data from PubChem, synthesis reports, and crystallography studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
